

3-Hydroxypalmitoylcarnitine: A Potential Biomarker in Metabolic Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxypalmitoylcarnitine**

Cat. No.: **B569107**

[Get Quote](#)

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypalmitoylcarnitine (C16-OH) is a long-chain acylcarnitine that serves as an intermediate in the mitochondrial beta-oxidation of palmitic acid, a common saturated fatty acid. In recent years, circulating levels of **3-Hydroxypalmitoylcarnitine** and other acylcarnitines have garnered significant attention as potential biomarkers for various metabolic diseases. Dysregulation of fatty acid oxidation is a key feature of conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and obesity. This guide provides a comparative meta-analysis of **3-Hydroxypalmitoylcarnitine**'s role in these diseases, supported by experimental data and detailed methodologies, to aid researchers in their investigations and drug development efforts.

Data Presentation: 3-Hydroxypalmitoylcarnitine in Metabolic Diseases

The following tables summarize quantitative data from various studies investigating the association between **3-Hydroxypalmitoylcarnitine** and metabolic diseases.

Table 1: **3-Hydroxypalmitoylcarnitine** and Type 2 Diabetes / Cardiovascular Disease

Study Population	Comparison Groups	Analyte(s)	Key Findings	Quantitative Data	Reference
741 Chinese patients with Type 2 Diabetes (T2DM)	T2DM with Cardiovascular Disease (CVD) (n=288) vs. T2DM without CVD (n=453)	Factor 2 including 3-Hydroxypalmitoylcarnitine (C16-OH)	Increased levels of Factor 2 were associated with an increased risk of CVD in T2DM patients.	Adjusted Odds Ratio (OR) for Factor 2: 1.23 (95% CI: 1.02–1.50)	[1][2]
1019 individuals from an Eastern German population	Normal Glucose Tolerance (NGT) vs. Type 2 Diabetes (T2D)	3-Hydroxypalmitoylcarnitine (C16OH)	Patients with T2D showed a significantly increased concentration of C16OH compared to individuals with NGT.	Data presented as median (interquartile range) in $\mu\text{mol/L}$. Specific values for C16OH not provided in the abstract.	[3]

Table 2: Acylcarnitine Profiles in Non-Alcoholic Fatty Liver Disease (NAFLD)

Study Population	Comparison Groups	Analyte(s)	Key Findings	Quantitative Data	Reference
241 patients with biopsy-proven NAFLD	Patients with and without hepatocellular carcinoma (HCC), and classified by fibrosis stage	15 acylcarnitine species (including long-chain acylcarnitines)	Long-chain acylcarnitines increased with the progression of fibrosis and were further elevated in patients with HCC.	Specific quantitative data for 3-Hydroxypalmitoylcarnitine not detailed in the abstract.	[4]
Patients with NAFLD	NAFLD patients vs. healthy controls	Long-chain acylcarnitines	Patients with NAFLD have higher levels of long-chain acyl-carnitines.	Specific quantitative data for 3-Hydroxypalmitoylcarnitine not provided in the abstract.	[5]

Experimental Protocols

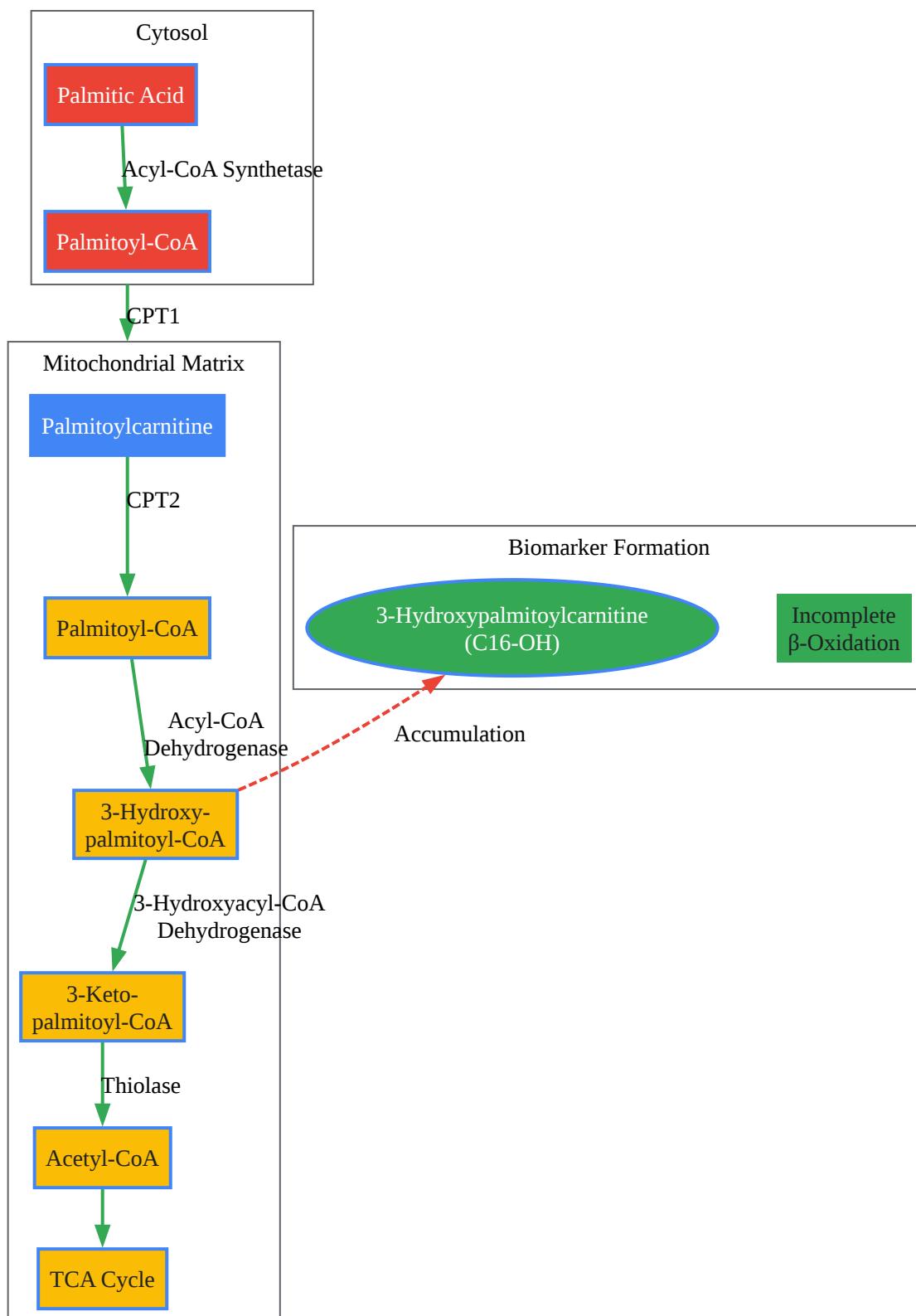
The quantification of **3-Hydroxypalmitoylcarnitine** and other acylcarnitines in biological samples, typically plasma or serum, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

General Protocol for Acylcarnitine Quantification by LC-MS/MS

- Sample Preparation:
 - Protein Precipitation: To a small volume of plasma or serum (e.g., 50 µL), add a larger volume of a cold organic solvent, such as methanol or acetonitrile, containing a mixture of

stable isotope-labeled internal standards (e.g., d3-**3-Hydroxypalmitoylcarnitine**). This step serves to precipitate proteins and release the acylcarnitines.

- Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines for analysis. The supernatant may be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
- Liquid Chromatography (LC):
 - Column: Separation is typically achieved using a reversed-phase C8 or C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.
 - Mobile Phases: A gradient elution is commonly employed using two mobile phases. For reversed-phase chromatography, these might be:
 - Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
 - Mobile Phase B: Acetonitrile or methanol with a similar concentration of formic acid.
 - Gradient: The gradient starts with a high percentage of mobile phase A, and the percentage of mobile phase B is gradually increased to elute the more hydrophobic long-chain acylcarnitines like **3-Hydroxypalmitoylcarnitine**.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to ionize the acylcarnitines.
 - Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the specific acylcarnitine) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides high specificity and reduces background noise.


- Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **3-Hydroxypalmitoylcarnitine**.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of palmitic acid β -oxidation and **3-Hydroxypalmitoylcarnitine** formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 4. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Hydroxypalmitoylcarnitine: A Potential Biomarker in Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569107#meta-analysis-of-3-hydroxypalmitoylcarnitine-in-metabolic-disease-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com